Butyl methyl phthalate

Description

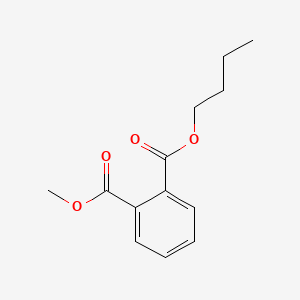

Structure

3D Structure

Properties

IUPAC Name |

2-O-butyl 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-8-6-5-7-10(11)12(14)16-2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFSYINDUHLBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074325 | |

| Record name | Butyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34006-76-3 | |

| Record name | 1-Butyl 2-methyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Kinetics

Fundamental Principles of Phthalate (B1215562) Esterification

The synthesis of phthalate esters, including butyl methyl phthalate, is primarily achieved through the esterification of phthalic anhydride (B1165640) with the corresponding alcohols. This process is characterized by a two-step reaction sequence.

The esterification of phthalic anhydride proceeds through two main sequential reactions. The first is the rapid and essentially irreversible formation of a monoester, followed by a slower, reversible second esterification to yield the diester. researchgate.net

The general reaction scheme is as follows:

Monoester Formation: Phthalic anhydride reacts with an alcohol (ROH) to form a monoalkyl phthalate. C₆H₄(CO)₂O + ROH → C₆H₄(CO₂R)(CO₂H)

Diester Formation: The monoalkyl phthalate then reacts with a second alcohol molecule (R'OH) to form the dialkyl phthalate and water. C₆H₄(CO₂R)(CO₂H) + R'OH ⇌ C₆H₄(CO₂R)(CO₂R') + H₂O

In the case of butyl methyl phthalate, the alcohols involved are butanol and methanol (B129727). To synthesize the unsymmetrical butyl methyl phthalate and minimize the formation of the symmetrical byproducts (dibutyl phthalate and dimethyl phthalate), a strategic approach is necessary. This typically involves a stepwise addition of the alcohols. A common method is to first react phthalic anhydride with one of the alcohols to form the monoester, and then introduce the second alcohol to complete the diester formation. google.com

Brønsted Acids: Strong acids like sulfuric acid and p-toluenesulfonic acid are effective catalysts. epa.gov Methane (B114726) sulfonic acid has also been demonstrated to be an active catalyst for phthalate synthesis. researchgate.net

Lewis Acids: Organometallic compounds, particularly those based on tin and titanium, are widely used in industrial settings. fascat.com

Solid Acid Catalysts: To simplify catalyst separation and reduce environmental impact, solid acid catalysts such as zeolites, ion-exchange resins, and sulfated metal oxides are being explored. For instance, sulfamic acid has been investigated as an eco-friendly solid acid catalyst for the esterification of phthalic anhydride with n-butanol. cwejournal.org

The selection of the catalyst is a critical parameter in optimizing the synthesis of butyl methyl phthalate, balancing catalytic activity with factors like cost, reusability, and environmental impact.

Reaction Mechanisms and Stoichiometry in Butyl Methyl Phthalate Formation

The formation of butyl methyl phthalate is a sequential process, with each step exhibiting distinct kinetics and mechanistic features.

The initial reaction between phthalic anhydride and an alcohol (either methanol or butanol) to form the monoester is a rapid and exothermic process. This step is generally considered to be irreversible and proceeds to high conversion without the need for a catalyst. researchgate.net The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to the opening of the ring and the formation of the monoester.

To favor the formation of the desired unsymmetrical product, one alcohol is typically reacted with phthalic anhydride first. For instance, reacting phthalic anhydride with butanol would yield monobutyl phthalate.

Kinetic studies on the synthesis of symmetrical phthalates, such as dibutyl phthalate, provide insights into the general kinetics of the second esterification step. The reaction is often found to be first-order with respect to the monoester and the catalyst concentration. researchgate.net

The following tables present representative kinetic data for the synthesis of dibutyl phthalate, which can be considered analogous to the second esterification step in butyl methyl phthalate synthesis.

Table 1: Effect of Catalyst Concentration on Reaction Rate Constant for Dibutyl Phthalate Synthesis

| Catalyst Concentration (wt%) | Temperature (K) | Rate Constant (k) (min⁻¹) |

| 0.5 | 413 | 0.012 |

| 1.0 | 413 | 0.025 |

| 1.5 | 413 | 0.038 |

Data is illustrative and based on trends observed in phthalate esterification studies.

Table 2: Effect of Temperature on Reaction Rate Constant for Dibutyl Phthalate Synthesis

| Temperature (K) | Catalyst Concentration (wt%) | Rate Constant (k) (min⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 383 | 1.5 | 0.015 | 55.4 |

| 393 | 1.5 | 0.023 | 55.4 |

| 403 | 1.5 | 0.034 | 55.4 |

| 413 | 1.5 | 0.050 | 55.4 |

Data is illustrative and based on trends observed in phthalate esterification studies.

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, sustainability, and cost-effectiveness of butyl methyl phthalate synthesis, advanced methodologies and process optimization strategies are being investigated. These approaches aim to improve reaction rates, increase product selectivity, and simplify downstream processing.

Process Intensification: Techniques such as reactive distillation, where the reaction and separation of products occur simultaneously in a single unit, can be employed. This method is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of water drives the reaction towards completion, leading to higher conversions and yields. The integration of reaction and separation can also lead to significant energy savings and reduced capital costs. mdpi.com

Microreactor Technology: The use of microreactors offers precise control over reaction parameters such as temperature, pressure, and residence time. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction rates and selectivity. This technology can be particularly beneficial for the highly exothermic monoesterification step and for optimizing the slower diesterification reaction. sciforum.net

Novel Catalytic Systems: Research into advanced catalytic systems continues to be a key area for process optimization. This includes the development of highly active and selective heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact. Functionalized ionic liquids and solid superacids are examples of such novel catalysts being explored for esterification reactions.

Multivariate Optimization: Statistical methods, such as response surface methodology, can be used to systematically study the effects of multiple process variables (e.g., temperature, catalyst concentration, reactant molar ratio) on the yield and purity of butyl methyl phthalate. This allows for the identification of optimal operating conditions to maximize product output while minimizing energy consumption and byproduct formation.

Development of Green Chemistry Synthetic Routes

One promising avenue is the use of solid acid catalysts. For the synthesis of related dialkyl phthalates, such as dibutyl phthalate, eco-friendly catalysts like sulfamic acid have been investigated. Studies have shown that sulfamic acid can effectively catalyze the esterification of phthalic anhydride with n-butanol, offering advantages over traditional catalysts, including being a non-corrosive, crystalline solid that is easily handled and separated from the reaction mixture. cwejournal.org While specific studies on butyl methyl phthalate are limited, the principles are transferable. The reaction would likely proceed by first reacting phthalic anhydride with one of the alcohols (methanol or butanol) and then with the second, using sulfamic acid as the catalyst.

Functionalized dicationic ionic liquids (FDCILs) represent another class of green catalysts. These compounds have been successfully employed in the synthesis of various phthalate plasticizers. ias.ac.in Their advantages include high catalytic activity, reusability, and low corrosivity. For the synthesis of butyl methyl phthalate, an FDCIL could be used to catalyze the sequential esterification of phthalic anhydride.

Enzymatic catalysis, particularly using lipases, is a cornerstone of green chemistry and has been applied to the synthesis of various esters. nih.govscielo.br Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity. researchgate.netnih.govnih.gov The synthesis of butyl methyl phthalate could be envisioned via a lipase-catalyzed reaction between phthalic anhydride and a mixture of methanol and butanol, or through the transesterification of dimethyl phthalate with butanol. The enzyme's selectivity would be a critical factor in achieving a high yield of the desired asymmetric ester over the symmetric byproducts (dimethyl phthalate and dibutyl phthalate). nih.govumw.edu

Below is a table summarizing green catalytic approaches applicable to phthalate synthesis:

| Catalyst Type | Example | Key Advantages | Applicability to Butyl Methyl Phthalate Synthesis |

|---|---|---|---|

| Solid Acid | Sulfamic Acid | Non-corrosive, easy to separate, inexpensive. cwejournal.org | Catalyst for the sequential esterification of phthalic anhydride with methanol and butanol. cwejournal.org |

| Ionic Liquid | Functionalized Dicationic Ionic Liquids (FDCILs) | High catalytic activity, reusable, low corrosivity. ias.ac.in | Potential to catalyze the esterification with high efficiency. ias.ac.in |

| Biocatalyst | Lipase | Mild reaction conditions, high selectivity, biodegradable. nih.govscielo.br | Enzymatic esterification or transesterification to form the asymmetric ester. researchgate.netnih.gov |

Strategies for Enhanced Reaction Efficiency and Selectivity

Achieving high efficiency and selectivity is paramount in the synthesis of an asymmetric ester like butyl methyl phthalate to minimize the formation of symmetric diesters and simplify purification.

One key strategy is the stepwise esterification of phthalic anhydride. This involves reacting phthalic anhydride with one alcohol to form the monoester, which is then isolated and reacted with the second alcohol. For example, reacting phthalic anhydride with butanol first would yield mono-n-butyl phthalate. asianpubs.org This intermediate can then be esterified with methanol to produce butyl methyl phthalate. This approach can provide greater control over the final product distribution.

The choice of catalyst also plays a crucial role in selectivity. While not specific to butyl methyl phthalate, studies on other esterifications have shown that the catalyst can influence the reaction rate and product distribution. For instance, in the synthesis of phthalate esters, highly acidic ionic liquids have demonstrated high yields. ias.ac.in The optimization of reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants is critical. For the synthesis of dibutyl phthalate using sulfamic acid, it was found that a molar ratio of 1:2 of phthalic anhydride to n-butanol and a catalyst concentration of 6% by weight at 130-180°C gave optimal results. cwejournal.org Similar optimization would be necessary for the synthesis of butyl methyl phthalate to enhance efficiency and selectivity.

The following table outlines strategies to improve reaction outcomes:

| Strategy | Description | Expected Outcome for Butyl Methyl Phthalate Synthesis |

|---|---|---|

| Stepwise Esterification | Sequential reaction of phthalic anhydride with butanol, followed by methanol (or vice versa). asianpubs.org | Higher selectivity towards the asymmetric ester by controlling the formation of symmetric byproducts. |

| Catalyst Optimization | Selection of highly active and selective catalysts, such as specific ionic liquids or enzymes. ias.ac.inresearchgate.net | Increased reaction rates and potentially higher yields of the desired product. |

| Process Parameter Optimization | Fine-tuning of reaction temperature, pressure, reactant molar ratios, and catalyst concentration. cwejournal.org | Enhanced conversion of reactants and improved overall process efficiency. |

| Transesterification Control | Managing stoichiometry and removal of the alcohol byproduct to shift the equilibrium. researchgate.netscispace.com | Increased yield of the mixed ester from a symmetric dialkyl phthalate starting material. |

Pyrolytic Rearrangements and Thermal Stability Research

The thermal behavior of butyl methyl phthalate is of interest for its applications and environmental fate. Pyrolysis, the thermal decomposition of a compound in an inert atmosphere, can provide insights into its stability and the mechanisms of its breakdown.

Research on the thermal degradation of various phthalate esters has been conducted, often employing Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). nih.govresearchgate.netresearchgate.netshimadzu.com This technique allows for the thermal desorption and decomposition of the compound, followed by the separation and identification of the resulting products. While specific studies focusing solely on butyl methyl phthalate are not abundant, general trends from the pyrolysis of other phthalates can be inferred.

Upon heating, phthalate esters can undergo decomposition through several pathways. A common degradation route for dialkyl phthalates is the elimination of an alkene and the formation of phthalic anhydride. For butyl methyl phthalate, this would likely involve the loss of butene from the butyl ester group, leading to the formation of monomethyl phthalate, which can then further decompose to phthalic anhydride and methanol. Another possibility is the direct cleavage of the ester bonds to form phthalic anhydride, butanol, and methanol.

For phthalates with alkyl chains of sufficient length, such as the butyl group, a McLafferty rearrangement is a possible fragmentation pathway during mass spectrometric analysis, which can also be relevant in pyrolytic processes. researchgate.net This involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-carbon-carbon bond, resulting in the elimination of an alkene (butene in this case).

The thermal stability of phthalates is influenced by the nature of their alkyl groups. Generally, phthalates with longer alkyl chains may have different decomposition profiles compared to those with shorter chains. The thermal degradation of copolymers containing both methyl and butyl ester groups, such as poly(n-butyl acrylate-co-methyl methacrylate), has been studied and can provide some analogous information on the relative stability of these ester functionalities. gla.ac.uk

The following table summarizes the expected pyrolytic behavior of butyl methyl phthalate based on studies of similar compounds:

| Pyrolytic Process | Expected Products | Potential Mechanism | Analytical Technique |

|---|---|---|---|

| Thermal Decomposition | Phthalic anhydride, Butene, Methanol, Butanol, Monomethyl phthalate, Monobutyl phthalate | Alkene elimination, Ester bond cleavage | Py-GC/MS nih.govshimadzu.com |

| Fragmentation | Fragments corresponding to the loss of alkoxy groups and alkene elimination | McLafferty rearrangement (for the butyl group) researchgate.net | Mass Spectrometry (as part of Py-GC/MS) |

Advanced Analytical Methodologies for Butyl Methyl Phthalate Quantification

Chromatographic Techniques and Enhancements

The separation and detection of butyl methyl phthalate (B1215562) are predominantly achieved through chromatographic techniques, which are constantly being refined to improve resolution, sensitivity, and speed. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, represent the gold standard for phthalate analysis. gcms.czmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of phthalates due to its simplicity, speed, and cost-effectiveness. gcms.cz The method is capable of separating complex mixtures of phthalates and providing definitive identification based on both retention time and mass spectra. gcms.cz In typical GC-MS analysis, samples are introduced into the instrument, where the compounds are volatilized and separated on a chromatographic column before being detected by a mass spectrometer. cornerstoneanalytical.com The mass spectrometer often operates in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes like butyl methyl phthalate. oregonstate.edu A common base peak ion for many phthalates is m/z 149, which makes chromatographic separation crucial for accurate quantification of co-eluting compounds. gcms.cz

GC-MS methods have been developed for a wide range of sample types, from consumer products to environmental samples. cornerstoneanalytical.comcore.ac.uk For instance, a DB5-MS column (30 m × 0.25 mm × 0.25 µm) is frequently used for the separation of phthalates, with a programmed oven temperature gradient to ensure optimal resolution. nih.gov The total analysis time can often be optimized to be under 20 minutes. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Innovations

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has emerged as a powerful alternative for phthalate analysis. oup.comnih.gov This technique is particularly advantageous as it often does not require the derivatization steps that can be necessary for GC-MS analysis of certain compounds. s4science.at LC-MS/MS is well-suited for the targeted analysis of single or multiple analytes and is considered a precise method for analysis at very low concentrations. nih.govresearchgate.net

Innovations in this area focus on developing rapid, sensitive, and robust methods for simultaneous determination of multiple phthalates. nih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly shorten analysis times, often to 10 minutes or less. s4science.at The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. s4science.atsciex.com For many phthalates, the protonated molecule [M+H]⁺ serves as the precursor ion. sciex.com The development of these methods has successfully been applied to complex biological matrices such as serum, urine, and follicular fluid. nih.gov

Comparison of Chromatographic Column Performance

The choice of chromatographic column is critical for achieving adequate separation of phthalates, especially when isomers are present. Different stationary phases exhibit varying selectivities for these compounds. A comparison of various GC stationary phases demonstrates that column choice directly impacts resolution and analysis speed. gcms.cz

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate quantification of butyl methyl phthalate. The primary goals are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.comoup.com

Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Solid-Phase Microextraction)

Several extraction techniques are employed for isolating phthalates from various samples, with the choice depending on the matrix type and the required detection limits.

Liquid-Liquid Extraction (LLE) : This is a conventional and widely used method for extracting phthalates from liquid samples. nih.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as n-hexane or dichloromethane. core.ac.ukthermofisher.com While effective, LLE can be labor-intensive and require large volumes of high-purity solvents. nih.govcdc.gov

Solid-Phase Extraction (SPE) : SPE is a popular sample preparation technique that offers advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for automation. oup.comcdc.gov It involves passing a liquid sample through a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. oup.com Reverse-phase C18 cartridges are commonly used for the extraction of phthalates from aqueous matrices. cdc.gov

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. It is a form of solid-phase extraction that can be used for both isolating and concentrating analytes. nih.gov

The following table provides a comparison of these common extraction techniques.

Minimization of Analytical Contamination and Background Noise

A significant challenge in the trace analysis of phthalates is their ubiquitous presence in the laboratory environment, which can lead to background contamination and artificially high results. researchgate.net Phthalates are commonly found in plastics, solvents, and personal care products, making rigorous control measures essential. cdc.govresearchgate.net

Key strategies to minimize contamination include:

Use of Glassware : Exclusively using glass equipment (volumetric flasks, pipettes, vials) and avoiding all plastic materials during sample preparation and analysis is crucial. thermofisher.com

Solvent and Reagent Purity : Solvents should be of high purity (e.g., pesticide grade) and should be checked for phthalate contamination by running procedural blanks. thermofisher.comscholarlinkinstitute.org Cleaning solvents with materials like aluminum oxide can further reduce background levels. researchgate.net

Systematic Cleaning : All glassware must be scrupulously cleaned, often involving rinsing with multiple solvents (e.g., methanol (B129727), acetone, hexane) or baking at high temperatures to remove any organic residues. nih.govcdc.gov

Procedural Blanks : Analyzing blanks that are taken through the entire sample preparation and analysis process is necessary to monitor and correct for background contamination. researchgate.net

Injector Maintenance : For GC systems, the injector can be a source of contamination, requiring effective maintenance to prevent interference on the chromatogram. scholarlinkinstitute.org

System Traps : In LC systems, a trap column can be installed between the pump and the autosampler to retain phthalates that may leach from the HPLC system itself. sciex.com

By implementing these stringent measures, it is possible to drastically reduce background interference and achieve the low detection limits required for the accurate quantification of butyl methyl phthalate. scholarlinkinstitute.org

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the quantification of trace levels of Butyl methyl phthalate and other phthalates. This technique is highly regarded for its accuracy and precision, as it effectively overcomes challenges related to sample matrix effects and analyte loss during sample preparation. The core principle of IDMS involves the addition of a known amount of an isotopically labeled analogue of the target analyte, in this case, a stable isotope-labeled Butyl methyl phthalate, to the sample at the earliest stage of analysis.

The isotopically labeled internal standard is chemically identical to the native analyte and thus behaves similarly throughout the extraction, cleanup, and chromatographic separation processes. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. Mass spectrometry is then used to measure the ratio of the signal from the native analyte to that of the isotopically labeled standard. Because the amount of the added standard is known, this ratio allows for the precise calculation of the concentration of the native analyte in the original sample.

This approach effectively nullifies the impact of incomplete recovery and matrix-induced signal suppression or enhancement, which are common issues in trace analysis. An isotope dilution gas chromatography with tandem mass spectrometry (GC-MS/MS) method has been developed for the accurate analysis of 16 different phthalate esters in various matrices. researchgate.net In such methods, the use of corresponding isotope-labeled phthalate esters as internal standards leads to high accuracy and sensitivity. researchgate.net For instance, in the analysis of Chinese spirits, spiking recoveries for 16 phthalates using an IDMS method ranged from 94.3% to 105.3%, with detection limits below 10.0 ng/g. researchgate.net This demonstrates the method's capability to produce reliable and accurate results even at low concentrations.

The high resolution and mass accuracy of modern mass spectrometers further enhance the specificity and sensitivity of IDMS, enabling the determination of elemental compositions and confident identification of target analytes like Butyl methyl phthalate in complex mixtures. nih.gov

Method Validation and Quality Assurance in Phthalate Analysis

Ensuring the reliability and accuracy of data in Butyl methyl phthalate quantification necessitates rigorous method validation and a robust quality assurance program. Method validation provides objective evidence that an analytical method is fit for its intended purpose. researchgate.net Key performance parameters are evaluated to demonstrate the method's suitability.

Key Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria for Phthalate Analysis |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r or r²) ≥ 0.99. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed through recovery studies on spiked samples. | Mean recoveries typically between 80-120%. jst.go.jp |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD). | Intra- and inter-day %RSD values typically ≤ 15-20%. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio (e.g., S/N = 3 or 5) or from blank sample variability. researchgate.netjst.go.jp |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Often the lowest point on the calibration curve that meets accuracy and precision criteria. govst.edu |

A significant challenge in phthalate analysis is the ubiquitous presence of these compounds in laboratory environments, leading to potential background contamination. researchgate.netscholarlinkinstitute.org Therefore, quality assurance protocols must include systematic cleanup of reagents and glassware, frequent analysis of method blanks, and careful maintenance of analytical instruments to minimize interference. scholarlinkinstitute.org

Surrogate Analyte Approaches

The pervasive nature of phthalates presents a unique analytical challenge: the difficulty of obtaining a true blank matrix or solvent completely free of the target analyte for constructing a calibration curve. researchgate.netbrieflands.com The surrogate analyte approach is an effective strategy to overcome this problem. brieflands.com This technique involves using a closely related compound, typically a stable isotope-labeled version of the analyte (e.g., deuterium-labeled), to build the calibration line instead of the native analyte itself. researchgate.netbrieflands.com

This approach is predicated on the assumption that the surrogate analyte and the native analyte exhibit nearly identical chemical and physical behavior during sample preparation and analysis. brieflands.com For example, a study on Dibutyl phthalate (DBP) determination utilized deuterium-labeled DBP (DBP-d4) as a surrogate analyte to construct the calibration line, successfully addressing the issue of DBP contamination in organic solvents. researchgate.netbrieflands.com The response factor of the deuterium-labeled analyte relative to the native analyte should be close to 1 for this method to be valid. brieflands.com

The use of surrogate standards also helps in calculating the extraction efficiency for each sample. nih.gov A known amount of the surrogate is added to the sample before extraction, and its recovery is measured. This recovery percentage is then used to correct the final concentration of the native analyte, thereby improving the accuracy of the quantification. nih.gov

Analytical Quality by Design (AQbD) Frameworks

Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that aims to build quality into the method from the outset. brjac.com.bryoutube.com It moves away from the traditional "quality by testing" paradigm towards a more robust "quality by design" concept. brjac.com.br The AQbD framework ensures that a method is well-understood, fit for its purpose, and consistently delivers the intended performance throughout its lifecycle. americanpharmaceuticalreview.com

The implementation of AQbD involves several key steps:

Defining the Analytical Target Profile (ATP): This first step involves defining the goals of the analytical method, including what needs to be measured (the analyte), in what matrix, and the required data quality (e.g., required precision, accuracy, and measurement range). brjac.com.br

Risk Assessment: Potential sources of variability in the analytical method are identified and evaluated for their potential impact on the method's performance. This can involve tools like Ishikawa (fishbone) diagrams to identify critical method parameters (CMPs) that are most likely to affect the critical quality attributes (CQAs) of the method. youtube.comresearchgate.net

Method Optimization and Development: Using Design of Experiments (DoE), the relationships between the identified CMPs and the CQAs are systematically investigated. This multivariate approach is more efficient than the traditional one-factor-at-a-time (OFAT) methodology. neliti.com

Establishing a Method Operable Design Region (MODR): The knowledge gained from the DoE studies is used to define a multidimensional space (the MODR) where variations in method parameters have been shown not to significantly impact the results. Operating within this region ensures the method's robustness. americanpharmaceuticalreview.comneliti.com

Defining a Control Strategy: A control strategy, which includes system suitability tests, is established to ensure the method consistently performs as intended over its lifecycle. americanpharmaceuticalreview.com

By applying AQbD principles to the development of methods for Butyl methyl phthalate, analytical laboratories can create more robust and reliable methods, reducing the likelihood of out-of-specification (OOS) results and ensuring consistent data quality. neliti.com

Environmental Dynamics and Degradation Pathways of Butyl Methyl Phthalate

Environmental Occurrence and Distribution Studies

Detection in Environmental Compartments (e.g., water, soil, sediment)

Phthalate (B1215562) esters are frequently detected pollutants in various environmental matrices worldwide due to their widespread use and continuous release from consumer and industrial products. unipa.itepa.gov Their distribution is governed by their physicochemical properties and environmental conditions.

Water: Phthalates enter aquatic systems through industrial and municipal wastewater discharges, surface runoff, and atmospheric deposition. nih.gov While specific data for butyl methyl phthalate is scarce, studies have consistently detected other phthalates in surface water. For instance, concentrations of DMP in fresh water have been reported to range from not detected to 31.7 µg/L. unipa.it A study in South Africa's Jukskei River found DMP concentrations in unfiltered water samples ranging from 0.04 ng/mL to higher values for other phthalates like DEHP. epa.gov

Soil and Sediment: Due to their hydrophobic nature, many phthalates tend to adsorb onto particulate matter and accumulate in soil and sediments. epa.gov Sediments, in particular, can act as a long-term sink for these compounds. nih.gov Studies have documented significant concentrations of various phthalates in these compartments. For example, total phthalate concentrations in sediments of the U-Tapao Canal in Southern Thailand ranged from 190 to 2010 ng/g dry weight, with DEHP and DBP being major contributors. nih.gov In alluvial sediments in Central China, the total content of 16 different phthalate esters ranged from 252.6 to 2515.7 ng/g, with dominant species being DEHP, di-isobutyl phthalate (DiBP), and DBP. nih.gov

The table below summarizes the concentration ranges of common phthalates found in various environmental compartments, which provides a reference for the potential occurrence levels of butyl methyl phthalate.

Interactive Data Table: Concentration of Common Phthalates in the Environment

This table is based on data for common phthalate esters and serves as an analogue for understanding the potential environmental concentrations of Butyl Methyl Phthalate.

| Phthalate Ester | Environmental Compartment | Concentration Range | Reference |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Fresh Water | ND - 31.7 µg/L | unipa.it |

| Dimethyl Phthalate (DMP) | Soil | ND - 316 µg/kg (dw) | unipa.it |

| Di-n-butyl phthalate (DBP) | Sediment | ND - 280 ng/g (dw) | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Sediment | 190 - 890 ng/g (dw) | nih.gov |

| Total Phthalates (16 PAEs) | Topsoil | 252.6 - 2515.7 ng/g | nih.gov |

*ND: Not Detected, dw: dry weight

Leaching and Migration Mechanisms from Polymeric Matrices

The primary pathway for phthalates to enter the environment is through leaching from polymeric materials. ni.ac.rsoaepublish.com Since plasticizers like butyl methyl phthalate are physically mixed with the polymer rather than chemically bonded, they can migrate to the surface and into the surrounding environment. nih.gov This process is influenced by several factors:

A study on various plastic articles used as food and pharmaceutical contact materials found that PVC articles contained significant amounts of DEHP (from 5.19 to 28.76% by weight), highlighting the potential for substantial leaching. ni.ac.rsnih.gov

Abiotic Transformation Processes

Once in the environment, butyl methyl phthalate can undergo several abiotic transformation processes that lead to its degradation. The primary mechanisms are hydrolysis, photodegradation, and thermal degradation.

Hydrolytic Degradation Mechanisms

Hydrolysis is a key chemical transformation process for phthalate esters in aquatic environments, although it often proceeds at slow rates. biointerfaceresearch.comresearchgate.net The process involves the cleavage of the ester bonds by water. For an asymmetric diester like butyl methyl phthalate, hydrolysis occurs in a stepwise manner. researchgate.net

Photodegradation Pathways and Kinetics

Photodegradation, or photolysis, is an important transformation pathway for phthalates, particularly in the atmosphere and surface waters where they are exposed to sunlight. unipa.it This process involves the degradation of the compound through the absorption of UV light. The degradation can occur directly or be facilitated by photocatalysts like titanium dioxide (TiO₂) present in the environment. nih.gov

The photodegradation of phthalates can proceed through several major reaction pathways, including:

For an asymmetric phthalate like butyl methyl phthalate, photodegradation would likely involve a combination of these pathways, attacking both the methyl and butyl ester side chains as well as the aromatic ring, leading to a complex mixture of intermediate products before eventual mineralization.

Interactive Data Table: Photodegradation Byproducts of Analogous Phthalates

This table shows byproducts identified during the photodegradation of DBP and DMP, which are structural analogues of Butyl Methyl Phthalate.

| Parent Compound | Degradation System | Identified Byproducts | Reference |

|---|---|---|---|

| Di-n-butyl phthalate (DBP) | UV, UV/TiO₂, UV-Vis/Bi₂WO₆ | Mono-butyl phthalate, Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate, p-Benzoquinone, Butyl (2E,4E)-7-oxohepta-2,4-dienoate | nih.gov |

| Dimethyl phthalate (DMP) | UV, UV/TiO₂ | Methyl-o-hydroxybenzoate, Dimethyl hydroxybenzoate, Methyl (2E,4E)-7-hydroxylhepta-2,4-dienoate | nih.gov |

Thermal Degradation and Pyrolysis in Environmental Contexts

Thermal degradation becomes a relevant pathway in environments subjected to high temperatures, such as during waste incineration or in certain industrial processes. The heat stability of raw PVC, a major source of phthalates, is very poor, with degradation beginning above 70°C. wikipedia.org Pyrolysis of phthalate esters at very high temperatures leads to the breakdown of the molecule into a variety of smaller compounds.

Research on the pyrolysis of di-n-butyl phthalate in the presence of PVC at 600°C identified a complex mixture of degradation products, including:

This indicates that under high-temperature conditions, the degradation of butyl methyl phthalate would not only involve the loss of its alkyl groups but also complex reactions involving the phthalic anhydride (B1165640) core, leading to the formation of various aromatic hydrocarbons.

Biotic Degradation Mechanisms (Biodegradation)

The primary mechanism for the removal of butyl methyl phthalate from the environment is biotic degradation, orchestrated by a diverse array of microorganisms. This process involves the enzymatic breakdown of the compound into simpler, less harmful substances, ultimately leading to its complete mineralization. The specific pathways and efficiencies of this biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Microbial Degradation Pathways in Aerobic Systems

Under aerobic conditions, microorganisms employ oxidative pathways to systematically dismantle the butyl methyl phthalate molecule. This process begins with the hydrolysis of the ester linkages, followed by the aromatic ring's cleavage and subsequent entry into central metabolic pathways.

Identification of Key Microbial Strains and Consortia

While specific studies focusing exclusively on butyl methyl phthalate are limited, extensive research on structurally similar phthalate esters, such as dibutyl phthalate (DBP) and dimethyl phthalate (DMP), has identified numerous microbial strains capable of their degradation. It is well-established that many of these organisms can utilize a range of phthalates as their sole source of carbon and energy. ethz.chnih.gov Genera such as Rhodococcus, Bacillus, Pseudomonas, Arthrobacter, Mycobacterium, and Nocardia are prominent in the aerobic degradation of phthalates. ethz.chnih.govtandfonline.com Fungal species, particularly from the genus Fusarium, have also been shown to effectively produce the necessary enzymes for phthalate breakdown. nih.gov For instance, Rhodococcus jostii RHA1 can degrade a variety of dialkyl phthalates, and Bacillus marisflavi has demonstrated the ability to break down both benzyl (B1604629) butyl phthalate and dimethyl phthalate. ethz.chresearchgate.net

| Microorganism Genus/Species | Phthalate(s) Degraded | Key Findings | References |

|---|---|---|---|

| Rhodococcus jostii RHA1 | Dimethyl, diethyl, dipropyl, dibutyl, dihexyl, and di-(2-ethylhexyl) phthalates | Can use various monoalkyl and dialkyl phthalates as a sole carbon and energy source. | ethz.ch |

| Bacillus marisflavi | Benzyl butyl phthalate (BBP), Dimethyl phthalate (DMP) | Capable of degrading different phthalates under varying environmental conditions. | researchgate.net |

| Rhizobium sp. LMB-1 | DEHP, DMP, DBP, DEP | Efficiently degrades a variety of phthalate acid esters (PAEs). | nih.gov |

| Nocardia erythropolis | Di-2-ethyl hexyl phthalate (DEHP), Dibutyl phthalate (DBP), Dimethyl phthalate (DMP) | Metabolizes phthalate esters via phthalic acid and protocatechuic acid. | tandfonline.com |

| Fusarium culmorum & Fusarium oxysporum | Dibutyl phthalate (DBP) | Fungal species that produce esterases for DBP degradation. | nih.govoup.com |

| Arthrobacter keyseri 12B | Phthalate | Converts phthalate to a cis-dihydrodiol, leading to protocatechuate. | ethz.ch |

Enzymatic Hydrolysis and Esterase Activity

The initial and rate-limiting step in the aerobic biodegradation of butyl methyl phthalate is the enzymatic hydrolysis of its two ester bonds. d-nb.infonih.gov This reaction is catalyzed by hydrolase enzymes, specifically esterases or carboxylesterases, which are often located intracellularly. researchgate.netresearchgate.net The degradation proceeds stepwise:

First Hydrolysis: An esterase enzyme attacks one of the ester linkages, cleaving either the butyl group to form monomethyl phthalate (MMP) and butanol, or the methyl group to form monobutyl phthalate (MBP) and methanol.

Second Hydrolysis: A second hydrolysis step removes the remaining alkyl chain from the monoester intermediate (MMP or MBP), resulting in the formation of phthalic acid and the corresponding alcohol. d-nb.info

The alcohols produced (butanol and methanol) are typically readily metabolized by microorganisms. d-nb.info In addition to hydrolysis, transesterification has been identified as another microbial process. researchgate.netresearchgate.net Butyl methyl phthalate itself has been detected as a metabolic intermediate during the degradation of dibutyl phthalate (DBP), indicating that microbes can enzymatically exchange the alkyl groups. researchgate.netresearchgate.net

| Enzyme Class | Function | Substrate (Example) | Product(s) | References |

|---|---|---|---|---|

| Esterase / Carboxylesterase | Hydrolyzes ester bonds | Butyl Methyl Phthalate | Monomethyl Phthalate or Monobutyl Phthalate + Alcohol | researchgate.netd-nb.inforesearchgate.net |

| Esterase / Carboxylesterase | Hydrolyzes ester bonds | Monomethyl Phthalate / Monobutyl Phthalate | Phthalic Acid + Alcohol | d-nb.infonih.gov |

Phthalate Catabolism and Ring Cleavage Pathways (e.g., Protocatechuate Pathway, Beta-Ketoadipate Pathway)

Following the complete hydrolysis of the ester side chains, the central intermediate, phthalic acid, undergoes degradation. The aromatic ring of phthalic acid is stable and requires the action of oxygenase enzymes for its breakdown. nih.govresearchgate.net

The aerobic catabolism of phthalic acid generally follows these steps:

Dioxygenation: The process is initiated by phthalate dioxygenases, which incorporate two oxygen atoms into the aromatic ring to form a cis-dihydrodiol intermediate. ethz.chnih.gov

Dehydrogenation and Decarboxylation: This intermediate is then acted upon by a dehydrogenase, leading to the formation of a dihydroxyphthalate. Subsequent decarboxylation, catalyzed by a decarboxylase, yields protocatechuate (3,4-dihydroxybenzoic acid). ethz.chd-nb.inforesearchgate.net Protocatechuate is a critical branching point where the metabolic pathways of many aromatic compounds converge. nih.gov

Aromatic Ring Cleavage: The protocatechuate ring is cleaved by protocatechuate dioxygenases. This can occur through two main routes:

Ortho-cleavage (Beta-Ketoadipate Pathway): The ring is cleaved between the two hydroxyl groups. This pathway ultimately leads to the formation of succinyl-CoA and acetyl-CoA, which are central metabolites that can enter the tricarboxylic acid (TCA) cycle. tandfonline.com

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. This pathway also produces intermediates that are eventually funneled into central metabolism. nih.gov

Intermediate Metabolite Characterization (e.g., Monoalkyl Phthalates, Phthalic Acid, Catechol)

The stepwise degradation of butyl methyl phthalate results in the transient formation of several key metabolites. The characterization of these intermediates is essential for elucidating the complete degradation pathway. Based on the established mechanisms for similar phthalates, the primary metabolites from butyl methyl phthalate degradation are well-defined.

The major intermediates identified during the aerobic degradation process include:

Monoalkyl Phthalates: Monobutyl phthalate (MBP) and Monomethyl phthalate (MMP) are the first products of hydrolysis. ethz.ch

Phthalic Acid: The central aromatic intermediate formed after both ester bonds are cleaved. Its accumulation can occur if the esterase activity is faster than the subsequent ring-degradation steps. researchgate.netresearchgate.net

Protocatechuate: The key dihydroxylated intermediate formed from phthalic acid just before the aromatic ring is opened. ethz.chtandfonline.com

Catechol: While protocatechuate is the more common intermediate from phthalate, catechol can also be formed in some bacterial degradation pathways of aromatic compounds.

| Metabolite | Role in Pathway | Precursor | References |

|---|---|---|---|

| Monobutyl Phthalate (MBP) | Primary hydrolysis product | Butyl Methyl Phthalate | ethz.chresearchgate.net |

| Monomethyl Phthalate (MMP) | Primary hydrolysis product | Butyl Methyl Phthalate | ethz.chnih.gov |

| Phthalic Acid (PA) | Central aromatic intermediate | Monoalkyl Phthalates | researchgate.netresearchgate.net |

| Protocatechuate | Key intermediate for ring cleavage | Phthalic Acid | ethz.chtandfonline.com |

Microbial Degradation Pathways in Anaerobic Systems

In the absence of oxygen, microorganisms utilize a different set of biochemical reactions to degrade butyl methyl phthalate. While the initial hydrolysis of the ester bonds to form phthalic acid, butanol, and methanol is common to both aerobic and anaerobic pathways, the subsequent catabolism of phthalic acid is fundamentally different. d-nb.infokaydiandesign.com

Anaerobic degradation of the phthalate ring does not involve oxygenases. Instead, it proceeds through a reductive pathway:

Thioesterification: The degradation is initiated by the activation of phthalic acid with coenzyme A (CoA) to form phthaloyl-CoA. This reaction is catalyzed by a CoA ligase or CoA transferase. d-nb.inforesearchgate.net

Decarboxylation: The key step is the enzymatic decarboxylation of phthaloyl-CoA to form benzoyl-CoA. d-nb.inforesearchgate.net This reaction removes one of the carboxyl groups without the involvement of molecular oxygen.

Benzoyl-CoA Pathway: Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide variety of aromatic compounds. researchgate.net It is further metabolized through a series of reduction and ring-opening reactions, eventually being converted into metabolites that can enter central metabolic pathways, often leading to the production of methane (B114726) and carbon dioxide in methanogenic consortia. kaydiandesign.comresearchgate.net

This anaerobic pathway is generally considered slower than aerobic degradation, and the breakdown of phthalic acid is often the rate-limiting step. d-nb.infokaydiandesign.com

Influence of Environmental Factors on Biodegradation Rates (e.g., pH, Temperature, Initial Concentration, Co-contaminants)

The biodegradation of phthalate esters, including Butyl Methyl Phthalate (BMP), is significantly governed by various environmental factors that influence microbial activity and the bioavailability of the compound. Research on analogous phthalates provides critical insights into these dynamics.

pH: The pH of the environment is a crucial factor affecting the metabolic rates of microorganisms responsible for phthalate degradation. nih.gov Optimal biodegradation of phthalates typically occurs in a neutral to slightly alkaline pH range, generally between 6.0 and 8.0. nih.gov For instance, studies on the degradation of dimethyl phthalate (DMP), diethyl phthalate (DEP), and di-n-butyl phthalate (DBP) by Rhodococcus sp. L4 identified an optimal pH range of 7.0-8.0. nih.gov Similarly, complete degradation of certain phthalates by Gordonia sp. was achieved at a pH of 7.0. nih.gov Significant deviations from this optimal range, into more acidic (below 6.0) or basic (above 8.0) conditions, can have a toxic effect on the microbial biomass, thereby inhibiting growth and reducing the rate of degradation. nih.gov The solution's pH can also influence the electrostatic interaction between phthalates and charged absorbents, affecting their availability for microbial action. nih.gov

Temperature: Temperature directly impacts microbial enzyme kinetics and growth rates. Studies have shown that phthalate biodegradation is favorable within a mesophilic temperature range. Research involving Rhodococcus sp. L4 demonstrated optimal degradation of DMP, DEP, and DBP between 30°C and 37°C. nih.gov Another study using Gordonia sp. found that complete degradation was achieved at 30°C, with high efficiency observed in the 30–34°C range. nih.gov Biodegradation slows considerably in colder temperatures; for example, butyl benzyl phthalate (BBP) was not biodegraded in Rhine River water at 4°C after 10 days, whereas it was almost completely degraded at 20°C within 7 days. nih.gov

Initial Concentration: The initial concentration of the phthalate can have a dual effect on biodegradation. While it serves as a carbon source for microbes, high concentrations can be inhibitory. For the bacterial strain Rhodococcus sp. L4, the optimal concentration for a mixture of DMP, DEP, and DBP was found to be less than or equal to 450 mg/L. nih.gov In another study, complete degradation of DBP and DMP by Gordonia sp. was achieved at initial concentrations up to 1000 mg/L within 96 hours, indicating a high tolerance by this particular strain. nih.gov However, for other phthalates, concentrations above a certain threshold can lead to substrate inhibition, slowing down the degradation process. The half-life of degradation for a mixture of phthalate acid esters (PAEs) was about 1.30 days when the concentration was below 300 mg/L. nih.gov

Co-contaminants and Nutrients: The presence of other substances in the environment can either enhance or inhibit biodegradation. The addition of nutrients like yeast extract has been shown to nearly double the biodegradation rate of BBP. nih.gov Surfactants can also increase the rate of phthalate degradation by partitioning the hydrophobic compounds into a micellar phase, which makes them more available to microorganisms. nih.gov Conversely, the presence of other toxic compounds may negatively impact the microbial populations responsible for phthalate breakdown.

Table 1: Optimal Conditions for Phthalate Biodegradation by Selected Microorganisms

| Microorganism | Phthalate(s) Studied | Optimal pH | Optimal Temperature (°C) | Optimal/Max Concentration (mg/L) | Reference |

|---|---|---|---|---|---|

| Rhodococcus sp. L4 | DMP, DEP, DBP | 7.0 - 8.0 | 30 - 37 | ≤ 450 | nih.gov |

| Gordonia sp. | DMP, DBP, DnOP | 7.0 | 30 | ≤ 1000 (for DMP, DBP) | nih.gov |

| Aspergillus flavus | Dibutyl Phthalate | Not Specified | Not Specified | 100 | researchgate.net |

Environmental Partitioning and Transport Research

The movement and distribution of Butyl Methyl Phthalate in the environment are dictated by its physicochemical properties, which influence how it partitions between different environmental compartments such as water, soil, air, and biota.

Sorption Dynamics with Environmental Particulates and Organic Matter

Sorption to soil, sediment, and suspended particulates is a primary process governing the fate and transport of phthalates in the environment. Due to their hydrophobic nature, phthalates are readily adsorbed onto soil and sediment. nih.gov

The sorption of DBP, a closely related compound, has been extensively studied and provides a model for understanding BMP's behavior. The process is primarily a spontaneous physical sorption mechanism. acs.orgnih.gov Key factors influencing sorption include the organic matter content, cation exchange capacity, surface area, and pore volume of the soil or sediment fractions. acs.orgnih.gov Hydrophobic partitioning and ionic interactions are the dominant mechanisms at play. acs.orgresearchgate.net

Organic Matter: Soil and sediment organic matter are the most significant contributors to phthalate sorption. nih.gov Phthalates are adsorbed and concentrated by soil organic matter, with hydrophobic partitioning playing a dominant role. researchgate.net Studies have shown that DBP is strongly adsorbed to humic acid. acs.orgnih.gov The equilibrium adsorption amount of DBP is significantly higher in soils with greater organic matter content, such as black soil compared to red soil. researchgate.net Dissolved organic matter (DOM) can also enhance the adsorption capacity of soils for DBP. researchgate.net

Particle Size and Surface Area: Sorption is often inversely related to soil particle size. acs.orgnih.gov Smaller particles like clay and fine silt have a larger surface area-to-volume ratio, providing more sites for adsorption. acs.org However, some research indicates that particle size may have only a slight influence compared to the overwhelming effect of organic matter content. nih.gov

Other Factors: The kinetics of sorption often follow a pseudo-second-order model, involving both boundary layer diffusion and intraparticle diffusion. acs.orgnih.govnih.gov Temperature can also play a role; lower temperatures may result in lower organic carbon-water (B12546825) partition coefficient (Koc) values, potentially leading to higher mobility and bioavailability of DBP in soil systems. acs.orgnih.gov

Table 2: Freundlich Adsorption Isotherm Parameters for DBP on Different Sediment Particle Sizes

| Sediment Particle Size | Kf ((mg/g)/(mg/L)1/n) | 1/n | R2 | Reference |

|---|---|---|---|---|

| > 0.2 mm | 0.091 | 0.825 | 0.985 | nih.gov |

| 0.1 ~ 0.2 mm | 0.081 | 0.884 | 0.992 | nih.gov |

| 0.075 ~ 0.1 mm | 0.063 | 0.963 | 0.996 | nih.gov |

| < 0.075 mm | 0.060 | 0.986 | 0.997 | nih.gov |

Bioaccumulation Potential in Ecological Models (excluding specific organism health outcomes)

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are greater than in the surrounding medium. For phthalates, this is a significant process in aquatic ecosystems. nih.gov Ecological models use parameters like the bioaccumulation factor (BAF) and the bioconcentration factor (BCF) to predict the extent of this process.

The bioaccumulation potential of a phthalate is strongly related to its molecular weight and hydrophobicity, often estimated by the octanol-water partition coefficient (Kow). researchgate.net

Low Molecular Weight (LMW) Phthalates: These compounds often exhibit BAFs that are higher than what would be predicted by simple lipid-water partitioning models. nih.gov

Intermediate Molecular Weight Phthalates: Compounds like DBP and BBP show bioaccumulation patterns that are generally consistent with the general lipid-water partitioning model. nih.gov

High Molecular Weight (HMW) Phthalates: These larger molecules, such as DEHP, tend to have lower BAFs than predicted, which may be a result of trophic dilution in aquatic food webs. nih.gov

Butyl Methyl Phthalate, with its intermediate structure, would be expected to have a bioaccumulation potential consistent with partitioning models. However, metabolic transformation within organisms is a critical factor that can reduce the actual bioaccumulation compared to model predictions. researchgate.net For example, DBP can be biotransformed in organisms into metabolites including monobutyl phthalate (MBP) and phthalic acid, and in some cases, into butyl methyl phthalate (BMP) through transesterification. researchgate.net This metabolic capacity varies significantly among different species. nih.gov While some algae have the capacity to adsorb lipophilic pollutants like phthalates, other species can biosynthesize them, complicating the interpretation of their presence in biota. mdpi.com The use of BAFs and BCFs greater than 5000 is a common legislative criterion to identify substances that may biomagnify in aquatic food webs. researchgate.net

Mechanistic Research on Biological Interactions Excluding Toxicity Profiles

Molecular Interaction with Cellular Receptors and Signaling Pathways

Ligand Binding and Receptor Activation Studies

No specific data is available for Butyl methyl phthalate (B1215562).

Modulation of Gene Expression Profiles

No specific data is available for Butyl methyl phthalate.

Disruption of Endogenous Signaling Systems (General Mechanisms)

No specific data is available for Butyl methyl phthalate.

Effects on Cellular Metabolism and Biosynthetic Processes

Alterations in Steroid Hormone Biosynthesis Pathways (Focus on Enzymatic Activity and Pathways)

No specific data is available for Butyl methyl phthalate.

Regulation of mRNA Translation and Protein Synthesis

No specific data is available for Butyl methyl phthalate.

Induction of Oxidative Stress Mechanisms at the Cellular Level

Butyl methyl phthalate, also known as mono-n-butyl phthalate (MnBP), is a metabolite of the widely used plasticizer, dibutyl phthalate (DBP). Research into its biological interactions has revealed its capacity to induce oxidative stress at the cellular level. This phenomenon is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. The induction of oxidative stress is considered a key mechanism through which phthalates may exert adverse effects on biological systems. nih.govscialert.net

Exposure to phthalate metabolites, including butyl methyl phthalate, has been associated with increased levels of oxidative stress biomarkers. foodpackagingforum.org At the cellular level, the interaction of butyl methyl phthalate can trigger a cascade of events leading to oxidative damage. This includes the generation of free radicals, which are highly reactive molecules that can damage lipids, proteins, and DNA within the cell. mdpi.com The accumulation of such damage can disrupt normal cellular function and signaling pathways. scialert.net

Studies have shown that phthalates and their metabolites can lead to an increase in the production of ROS. nih.gov This overproduction of ROS can overwhelm the cellular antioxidant defenses, leading to a state of oxidative stress. The cellular response to this stress often involves alterations in the activity of key antioxidant enzymes. mdpi.com

Detailed research findings indicate a positive association between metabolites like mono-n-butyl phthalate (MnBP) and specific markers of oxidative stress. For instance, increased levels of glutathione (B108866) peroxidase (GPx) and thiobarbituric acid reactive substances (TBARS) have been observed in relation to MnBP concentrations. ugr.esnih.gov TBARS are indicators of lipid peroxidation, a process where oxidants damage lipids in cell membranes, leading to cellular injury.

Furthermore, investigations into the effects of phthalates on human erythrocytes have demonstrated that these compounds can disturb the redox balance. This disturbance includes a significant increase in ROS levels and alterations in the activity of antioxidant enzymes. nih.gov The disruption of this delicate balance in red blood cells can contribute to their accelerated removal from circulation. acs.org

The table below summarizes key findings from studies on the induction of oxidative stress by butyl methyl phthalate and related compounds.

| Biomarker | Observation | Cellular Context |

| Reactive Oxygen Species (ROS) | Statistically significant increase in ROS levels. nih.govacs.org | Human Erythrocytes, Sertoli and Leydig cells nih.govacs.org |

| Glutathione Peroxidase (GPx) | Positive association with MnBP levels. ugr.esnih.gov | Adipose Tissue ugr.esnih.gov |

| Thiobarbituric Acid Reactive Substances (TBARS) | Positive association with MnBP levels, indicating lipid peroxidation. ugr.esnih.gov | Adipose Tissue ugr.esnih.gov |

| Glutathione (GSH) | Significant effects of phthalate mixtures on GSH levels were observed. ugr.esnih.gov | Adipose Tissue ugr.esnih.gov |

| Antioxidant Enzymes | Altered activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov | Human Erythrocytes nih.gov |

These findings underscore the role of butyl methyl phthalate in initiating oxidative stress at the cellular level, primarily through the enhanced production of ROS and the subsequent impact on cellular antioxidant systems and macromolecules.

An article focusing solely on the remediation of the chemical compound “Butyl methyl phthalate” cannot be generated at this time due to a lack of available scientific research on its specific remediation technologies.

Extensive searches for bioremediation, composting, phytoremediation, and advanced oxidation processes for Butyl methyl phthalate have yielded no specific studies or data. The available scientific literature on phthalate remediation overwhelmingly focuses on more commonly studied symmetrical phthalates, such as Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), and Di(2-ethylhexyl) phthalate (DEHP).

One study notes that Butyl methyl phthalate can be a breakdown product of other phthalates and may exhibit greater cytotoxicity than its parent compounds, but it does not provide information on its environmental fate or remediation bangor.ac.uk.

Due to the strict requirement to focus solely on Butyl methyl phthalate, and the absence of research data for this specific compound across the requested outline, it is not possible to create a scientifically accurate and informative article as instructed.

Should you be interested in an article on a closely related and extensively researched compound, such as Di-n-butyl phthalate (DBP) , for which there is a wealth of data corresponding to the requested outline, please advise.

Remediation Technologies and Strategies

Physical and Chemical Treatment Methodologies

Nano-oxidation Processes

Nanotechnology offers promising avenues for the remediation of organic pollutants through nano-oxidation processes. These processes utilize the catalytic properties of nanoparticles to generate reactive oxygen species for the degradation of contaminants. Magnetic nanoparticles, such as iron oxide nanoparticles (Fe3O4), are of particular interest due to their high reactivity and the ease with which they can be separated from the treated medium using a magnetic field. nih.govresearchgate.net

While direct nano-oxidation of butyl methyl phthalate (B1215562) is an area of ongoing research, related studies on other phthalates and organic compounds provide valuable insights. For instance, magnetic Fe3O4 nanoparticles have been used to immobilize bacteria (Pseudomonas sp. W1) for the enhanced degradation of di-n-butyl phthalate (DBP). nih.gov The immobilized bacteria showed a significantly higher degradation efficiency compared to the un-immobilized bacteria. nih.gov

Furthermore, nano-composites, such as Fe3O4 combined with powdered activated carbon (Fe3O4@PAC), have been synthesized and used for the adsorption of DBP from aqueous solutions. researchgate.net These magnetic nano-composites exhibit high specific surface area and can be effectively recovered and reused. researchgate.net The adsorption process using Fe3O4@PAC was found to be spontaneous and endothermic. researchgate.net Core/shell nanoparticles, such as Fe3O4/ZnO, have also been developed and tested for the photocatalytic degradation of other organic pollutants like methyl tert-butyl ether, suggesting potential applicability for phthalate degradation. nih.gov

Integrated Remediation Systems and Efficiency Enhancements

One such integrated approach is the coupling of enhanced bioremediation with the electrokinetic process for the treatment of phthalate-contaminated river sediments. nih.gov The addition of an oxygen-releasing compound can stimulate the growth of indigenous microorganisms, while the electrokinetic process enhances the bioavailability of the phthalates for microbial degradation. nih.gov

Synthetic bacterial consortia represent another strategy for enhancing the degradation of mixed phthalate pollutants. researchgate.net By combining different bacterial strains with specific degradation capabilities for short-chain and long-chain phthalates, as well as their intermediate metabolites, a more complete and efficient degradation can be achieved. researchgate.netelsevierpure.com

The integration of biosorption and photocatalytic oxidation has also been explored for the removal of di(2-ethylhexyl) phthalate, indicating the potential for combining biological and chemical processes. researchgate.net Furthermore, the efficiency of existing processes can be enhanced through various means. For example, in the Fenton process, the addition of ultrasound (sono-Fenton) can increase the degradation rate of pollutants. e3s-conferences.org Similarly, the addition of exogenous electron donors like succinate (B1194679) can accelerate the biodegradation of dimethyl phthalate by preventing the accumulation of inhibitory intermediates like phthalic acid. elsevierpure.com The development of efficient phthalate ester-degrading bacterial strains, such as Bacillus subtilis, and the characterization of their key enzymes also contribute to improving the effectiveness of bioremediation strategies. nih.gov

Research Directions and Knowledge Gaps

Development of Predictive Models for Environmental Fate and Behavior

A significant challenge in environmental risk assessment is predicting how chemicals like Butyl methyl phthalate (B1215562) will behave and persist in various environmental compartments. While general models for phthalate esters (PAEs) exist, there is a pressing need for the development of more refined predictive models specifically calibrated for Butyl methyl phthalate. The environmental fate and transport of PAEs are heavily influenced by their physicochemical properties. rsc.org Abiotic degradation processes such as hydrolysis and photodecomposition are generally slow and considered insignificant routes for their removal from the environment. rsc.org

Current research efforts are moving towards sophisticated modeling techniques to better forecast the environmental trajectory of these compounds. A notable approach involves the use of Bayesian inference to handle the high variability and frequent censoring of environmental half-life data, which is common for many contaminants. nih.gov This statistical method allows for the estimation of average half-lives and their experimental variability, providing a more reliable dataset for building predictive models. nih.gov

Furthermore, the development of Quantitative Structure-Biodegradation Relationship (QSBR) models is crucial. These computational models aim to predict the biodegradation potential of a chemical based on its molecular structure. nih.gov For Butyl methyl phthalate, creating a robust QSBR would require a reliable and substantial set of experimental data on its biodegradation, which is currently a knowledge gap. Such models are urgently needed by regulatory bodies to manage existing chemicals and by industry to design more environmentally benign alternatives. nih.gov

Table 1: Key Parameters for Environmental Fate Modeling of Phthalates

| Parameter | Description | Relevance to Butyl methyl phthalate |

|---|---|---|

| Log Kow | Octanol-water partition coefficient | Indicates the tendency of the compound to adsorb to soil and sediment. |

| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases. | Influences the compound's distribution between air and other environmental compartments. |

| Water Solubility | The maximum amount of a substance that can be dissolved in a given amount of water. | Affects its mobility in aquatic systems. |

| Biodegradation Half-life | The time it takes for 50% of the compound to be broken down by microorganisms. | A key indicator of persistence in the environment. |

Advanced Characterization of Metabolic Intermediates

Understanding the metabolic pathways of Butyl methyl phthalate is fundamental to assessing its toxicological profile and the mechanisms of its breakdown in biological systems. The typical biodegradation pathway for phthalate esters involves a stepwise hydrolysis of the two ester bonds. nih.gov This process is catalyzed by enzymes such as hydrolases, lipases, and esterases, which first convert the diester into a monoester and a corresponding alcohol. nih.gov The resulting monoester is then further hydrolyzed to phthalic acid and another alcohol molecule. nih.gov

In the case of Di-n-butyl phthalate (DBP), a closely related compound, the initial degradation product is monobutyl phthalate (MBP), which is then converted to phthalic acid (PA). nih.gov From this, it can be inferred that the metabolism of Butyl methyl phthalate likely proceeds through the formation of monobutyl phthalate and monomethyl phthalate as primary intermediates, followed by the formation of phthalic acid.

However, detailed characterization of these and potentially other, transient metabolic intermediates of Butyl methyl phthalate requires advanced analytical techniques. Methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the definitive identification and quantification of these metabolites in various matrices. researchgate.net Metabolomics approaches are also emerging as powerful tools to reveal alterations in metabolic pathways, such as steroidogenesis and amino acid metabolism, following exposure to phthalates. researchgate.net

Table 2: Predicted Metabolic Intermediates of Butyl methyl phthalate

| Parent Compound | Primary Intermediates | Final Aromatic Product |

|---|---|---|

| Butyl methyl phthalate | Monobutyl phthalate (MBP) researchgate.net | Phthalic Acid (PA) nih.govnih.gov |

| Monomethyl phthalate (MMP) researchgate.net |

Research into Novel Bioremediation Agents and Systems

Bioremediation offers a promising and environmentally friendly strategy for the cleanup of sites contaminated with phthalates. The primary route of environmental degradation for PAEs is through microbial breakdown. rsc.org Research has identified numerous microbial strains capable of utilizing phthalates as their sole source of carbon and energy under both aerobic and anaerobic conditions. rsc.orgresearchgate.net

Several novel bacterial strains have shown high efficiency in degrading similar phthalates. For instance, Bacillus megaterium YJB3, an endophytic bacterium isolated from plant roots, has demonstrated the ability to degrade a wide range of PAEs. nih.gov Similarly, Glutamicibacter sp. strain 0426 has been shown to completely degrade DBP within a short period. researchgate.net The degradation pathway in these organisms often involves the hydrolysis of the ester bonds, followed by the mineralization of the resulting phthalic acid. nih.govresearchgate.net

Future research should focus on isolating and characterizing microorganisms specifically capable of degrading Butyl methyl phthalate. This includes exploring unique environments for novel microbial consortia and investigating the potential of endophytic bacteria for the phytoremediation of contaminated soils and plants. nih.gov Genetic and protein engineering approaches could also be employed to enhance the degradative capabilities of known bacterial strains, creating more robust biocatalysts for bioremediation applications. nih.gov The use of bioslurry reactors with bioaugmentation techniques is another advanced system being explored for the efficient treatment of phthalate-contaminated soils. taylorfrancis.com

Table 3: Examples of Bacterial Genera with Potential for Phthalate Bioremediation

| Bacterial Genus | Degraded Phthalate Example | Potential Application for Butyl methyl phthalate |

|---|---|---|

| Bacillus | Di-n-butyl phthalate (DBP) nih.gov | Screening of Bacillus species for Butyl methyl phthalate degradation. |

| Glutamicibacter | Di-n-butyl phthalate (DBP) researchgate.net | Investigation of metabolic pathways for Butyl methyl phthalate. |

| Rhizobium | Di-n-butyl phthalate (DBP) southwales.ac.uk | Use in bioremediation of contaminated agricultural soils. |

| Gordonia | Wide range of PAEs researchgate.net | Broad-spectrum degradation including Butyl methyl phthalate. |

Understanding Complex Mixtures and Cumulative Environmental Impacts

In the real world, organisms are exposed not to single chemicals, but to complex mixtures of contaminants. Butyl methyl phthalate is likely to co-occur with numerous other phthalates and environmental pollutants. miami.edunih.gov This presents a significant challenge for risk assessment, as the components of a mixture can have additive, synergistic, or antagonistic effects. nih.gov

There is a critical knowledge gap in understanding the cumulative impacts of environmentally relevant phthalate mixtures. miami.edu Most toxicological studies have focused on individual phthalates or simple, defined mixtures of two or three components. nih.gov However, human and ecological exposure involves a much more complex array of chemicals. nih.gov

Future research must adopt new approaches to evaluate the combined effects of these mixtures. This includes designing studies that use environmentally relevant mixtures that mimic the contamination found at specific sites. miami.edu The concept of dose addition is often used as a starting point for assessing the cumulative risk of chemicals with similar modes of action. canada.ca However, departures from this model are frequently observed, highlighting the need for more sophisticated methods to predict the effects of complex mixtures. researchgate.net

Methodological Advancements for Ubiquitous Contaminants

The accurate detection and quantification of Butyl methyl phthalate in various environmental and biological samples are hampered by its ubiquitous presence, which can lead to sample contamination during collection, storage, and analysis. researchgate.net This "phthalate blank problem" is a significant methodological challenge. researchgate.net Consequently, there is a continuous need for the development of more sensitive, rapid, and robust analytical methods.